1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
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Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C17H25NO3S and its molecular weight is 323.45. The purity is usually 95%.
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Scientific Research Applications
Radical Cyclization and Reduction
Azetidin-2-ones, through radical cyclization, offer a route to synthesize novel structures such as bicyclic beta-lactams, which upon reduction yield diverse molecules like piperidines and azepanes. This demonstrates their utility in generating complex structures with potential biological activity (Leemans et al., 2008).
Synthon for Biologically Important Compounds
Azetidin-2-one serves as a synthon for the synthesis of a wide range of organic molecules by exploiting its strain energy. This includes the creation of beta-lactam antibiotics, aromatic beta-amino acids, peptides, and more, illustrating the compound's versatility as a building block in organic synthesis (Deshmukh et al., 2004).
Cycloaddition Reactions
The [2+2] cycloaddition reactions of azetidin-2-ones, such as with chlorosulfonyl isocyanate, result in stereoselective synthesis with good yields, showcasing the method's efficiency in constructing azetidin-2-ones with specific stereochemistry (Łysek et al., 1998).
Gold-Catalysis in Organic Synthesis
Azetidin-3-ones, important in pharmaceutical chemistry, can be efficiently synthesized from propargylic alcohols via gold-catalyzed alkyne intermolecular oxidation, highlighting innovative approaches in heterocycle preparation (Tan & Xiang, 2013).
Antibacterial Activity of Azetidinone Derivatives
Synthesis of novel Schiff base and azetidinone derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial agents (Vashi & Naik, 2004).
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-13(2)12-22(20,21)16-10-18(11-16)17(19)9-8-15-7-5-4-6-14(15)3/h4-7,13,16H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHCLOLBJAMEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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